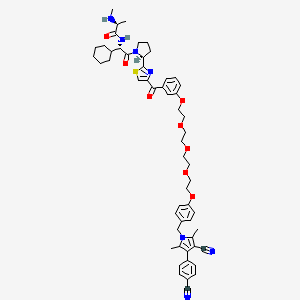
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is a synthetic derivative of tetrahydrocortisol, a metabolite of cortisone. This compound is labeled with deuterium (d6), making it useful in various scientific research applications, particularly in metabolic studies and drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves multiple steps, starting from cortisoneThe final step involves the incorporation of deuterium atoms to achieve the d6 labeling .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ethoxy ethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and strong bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Aplicaciones Científicas De Investigación
Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is widely used in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of cortisone metabolites.
Biology: Employed in metabolic studies to trace the pathways of cortisone metabolism.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of cortisone derivatives.
Industry: Applied in the production of high-purity cortisone derivatives for pharmaceutical use.
Mecanismo De Acción
The mechanism of action of Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 involves its interaction with specific molecular targets and pathways. As a cortisone derivative, it can bind to glucocorticoid receptors, influencing various physiological processes such as inflammation and immune response. The deuterium labeling allows for precise tracking of the compound in metabolic studies .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrocortisol: The parent compound without the ethoxy ethyl group and deuterium labeling.
Tetrahydrocortisone: Another metabolite of cortisone with similar properties.
Cortisone: The precursor compound from which Tetrahydrocortisol 21-O-(1-ethoxy ethyl) ether-d6 is synthesized.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in metabolic studies. The ethoxy ethyl group also provides additional functional versatility compared to its parent compound .
Propiedades
Fórmula molecular |
C25H42O6 |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(1-ethoxyethoxy)-1-[(3R,5R,10S,11S,13S,17R)-2,2,4,4-tetradeuterio-3,11,17-trihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C25H42O6/c1-5-30-15(2)31-14-21(28)25(29)11-9-19-18-7-6-16-12-17(26)8-10-23(16,3)22(18)20(27)13-24(19,25)4/h15-20,22,26-27,29H,5-14H2,1-4H3/t15?,16-,17-,18?,19?,20+,22?,23+,24+,25+/m1/s1/i8D2,12D2,14D2 |
Clave InChI |
BWQJBYVKWBYCRJ-WBVWTNSHSA-N |
SMILES isomérico |
[2H]C1(C[C@]2([C@H](CCC3C2[C@H](C[C@]4(C3CC[C@@]4(C(=O)C([2H])([2H])OC(C)OCC)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
SMILES canónico |
CCOC(C)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





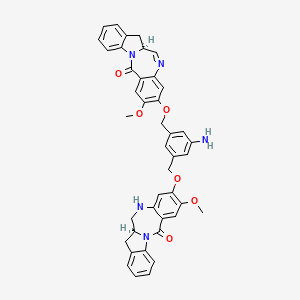
![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)
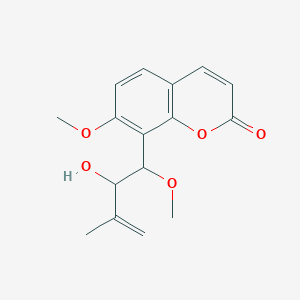
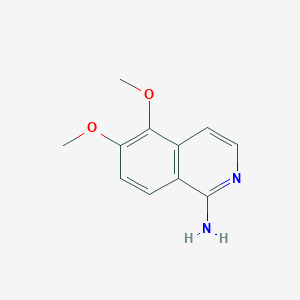


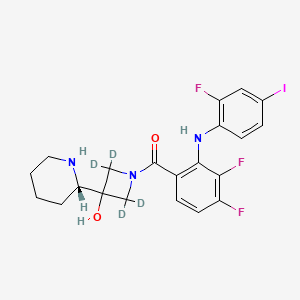


![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,12aR)-10-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12431413.png)
